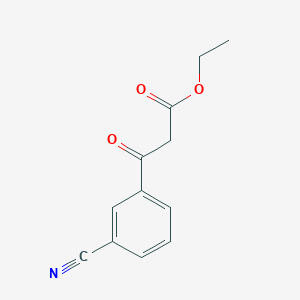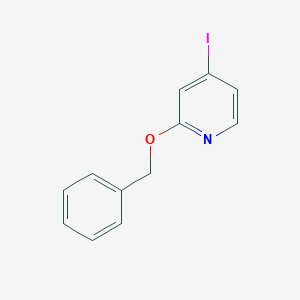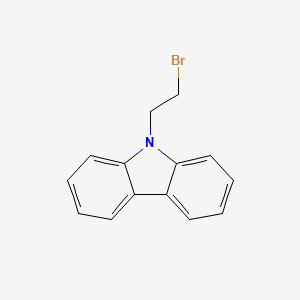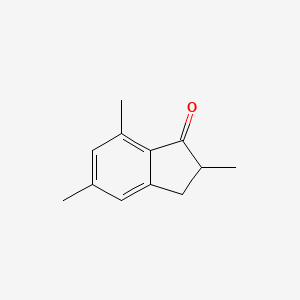
(4-Fluorophenyl)trimethoxysilane
Overview
Description
“(4-Fluorophenyl)trimethoxysilane” is a compound with the formula C9H13FO3Si . It is a colorless to pale yellow liquid, volatile at room temperature, with a special odor .
Synthesis Analysis
The synthesis of “(4-Fluorophenyl)trimethoxysilane” involves the hydrolysis and copolycondensation reactions of the 1H, 1H, 2H, 2H-perfluorooctyltrimethoxysilane and methyltrimethoxysilane . It is widely used in organic synthesis, mainly for the introduction of (4-fluorophenyl) groups .Molecular Structure Analysis
The molecule contains a total of 27 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .Chemical Reactions Analysis
“(4-Fluorophenyl)trimethoxysilane” can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . It is often used as an important aryl silane reagent .Physical And Chemical Properties Analysis
“(4-Fluorophenyl)trimethoxysilane” has a density of 1.145 g/mL, a melting point of -12°C, and a boiling point of 173-174°C . It has a molecular weight of 216.28 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-fluorophenyl)-trimethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKWHKGWYCDOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469251 | |
| Record name | (4-Fluorophenyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)trimethoxysilane | |
CAS RN |
53883-61-7 | |
| Record name | (4-Fluorophenyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)


![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)








